molecular formula C15H17N3O2 B13822997 2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide

2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide

Cat. No.: B13822997
M. Wt: 271.31 g/mol
InChI Key: JSHGDHJZJWKHOM-RQZCQDPDSA-N
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Description

2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a dimethylphenoxy group and a pyrrol-2-ylmethylidene group, linked through an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with pyrrole-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenoxy and pyrrol groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)acetohydrazide
  • 2-(3,5-dimethylphenoxy)acetohydrazide

Uniqueness

2-(2,3-dimethylphenoxy)-N’-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H17N3O2/c1-11-5-3-7-14(12(11)2)20-10-15(19)18-17-9-13-6-4-8-16-13/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-9+

InChI Key

JSHGDHJZJWKHOM-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=CN2)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=CN2)C

Origin of Product

United States

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